CYP3A4 Inhibition: Potency Differentiation Among Indoloquinoxalines
The compound exhibits an IC50 of 400 nM against CYP3A4 in human liver microsomes using midazolam as a probe substrate [1]. While direct head-to-head data for close regioisomers such as 6-(4-methylbenzyl)-6H-indolo[2,3-b]quinoxaline are not available in the same assay, class-level inference from the review literature indicates that 6-substituted indoloquinoxalines (e.g., B-220, 9-OH-B-220) are primarily characterized by DNA intercalation and possess poor topoisomerase II inhibitory activity [2]. The 400 nM CYP3A4 IC50 is in the sub-micromolar range, which is notable for a tetracyclic heterocycle without overt CYP-optimized functional groups. Whether this selectivity profile is superior or inferior to 6-substituted analogs cannot be quantified without parallel testing.
| Evidence Dimension | CYP3A4 inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 400 nM |
| Comparator Or Baseline | Class of 6-substituted indolo[2,3-b]quinoxalines (e.g., B-220, NCA0424): no quantitative CYP3A4 inhibition data available in the same assay context. |
| Quantified Difference | Cannot be calculated; comparator data absent. |
| Conditions | Human liver microsomes; substrate: midazolam; preincubation: 5 min; detection: LC-MS/MS (Amgen, curated by ChEMBL). |
Why This Matters
For procurement of a CYP3A4 inhibition reference standard, the availability of a defined IC50 value in a standardized human liver microsome assay provides a reproducible benchmark that is absent for many in-class compounds.
- [1] BindingDB Entry BDBM50380513 (CHEMBL2019023). CYP3A4 IC50: 400 nM. Data curated by ChEMBL from Amgen. View Source
- [2] Moorthy NS, et al. 6H-Indolo[2,3-b]quinoxalines: DNA and protein interacting scaffold for pharmacological activities. Mini Rev Med Chem. 2013;13(9):1415-1420. PMID: 23701655. View Source
